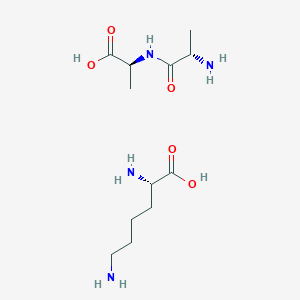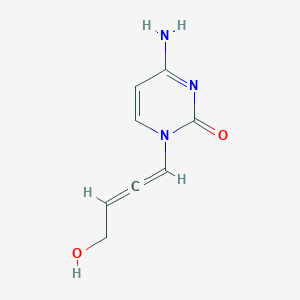
Cytallene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytallene is a synthetic compound that has been widely researched for its potential applications in the fields of biochemistry and physiology. This compound was first synthesized in the mid-20th century, and since then, it has been studied extensively for its unique properties and potential uses in various scientific fields. In
Mécanisme D'action
The mechanism of action of Cytallene involves its ability to inhibit the activity of enzymes by binding to their active sites. This inhibition occurs through the formation of a covalent bond between Cytallene and the enzyme, which prevents the enzyme from carrying out its normal function. This mechanism of action has been studied extensively in vitro, and it has been shown to be effective against a variety of enzymes.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Cytallene are complex and depend on the specific enzyme that it is inhibiting. Some enzymes that are inhibited by Cytallene are involved in important biochemical pathways, such as glycolysis and the Krebs cycle. Inhibition of these enzymes can lead to a decrease in ATP production, which can have significant physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Cytallene in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of enzyme inhibition on various biochemical and physiological processes. However, there are also limitations to using Cytallene in lab experiments. For example, its mechanism of action is irreversible, which can make it difficult to control the degree of enzyme inhibition.
Orientations Futures
There are several future directions for research on Cytallene. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new enzymes that are inhibited by Cytallene, which could lead to the discovery of new biochemical pathways and physiological processes. Additionally, there is potential for the development of new drugs based on the structure of Cytallene, which could have applications in the treatment of various diseases.
Conclusion:
In conclusion, Cytallene is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. Its ability to selectively inhibit specific enzymes has made it a valuable tool for researchers studying biochemical and physiological processes. While there are limitations to using Cytallene in lab experiments, its unique properties and potential for future research make it an important compound in the field of biochemistry and physiology.
Méthodes De Synthèse
The synthesis of Cytallene involves the condensation of two molecules of acetaldehyde with one molecule of formaldehyde in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of a compound known as 3,5,5-trimethyl-1,2,4-trioxane, which is then converted into Cytallene through a series of chemical reactions.
Applications De Recherche Scientifique
Cytallene has been extensively studied for its potential applications in various scientific fields, including biochemistry, physiology, and pharmacology. One of the primary research applications of Cytallene is in the study of enzyme kinetics. This compound has been shown to inhibit the activity of certain enzymes, which can be useful in understanding the mechanisms of enzymatic reactions.
Propriétés
Numéro CAS |
131489-68-4 |
|---|---|
Nom du produit |
Cytallene |
Formule moléculaire |
C8H9N3O2 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
(1E)-1-(4-hydroxybut-2-enylidene)-4-iminopyrimidin-1-ium-2-olate |
InChI |
InChI=1S/C8H9N3O2/c9-7-3-5-11(8(13)10-7)4-1-2-6-12/h1-5,12H,6H2,(H-,9,10,13)/b2-1?,11-4+ |
Clé InChI |
WBOPPXMLTYJKEO-UHFFFAOYSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)C=C=CCO |
SMILES |
C1=C[N+](=CC=CCO)C(=NC1=N)[O-] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C=C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



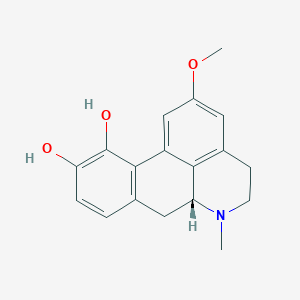
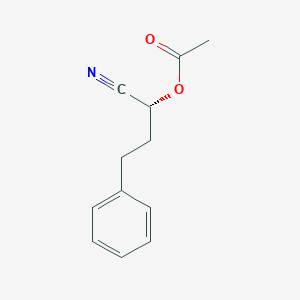
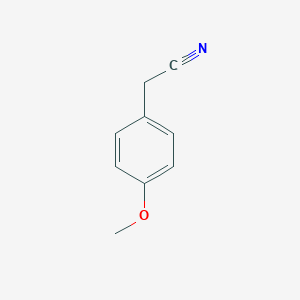
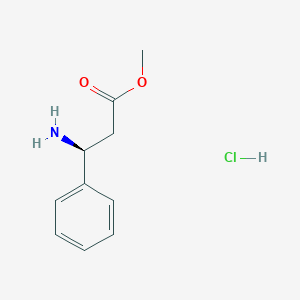
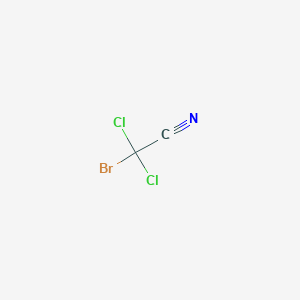
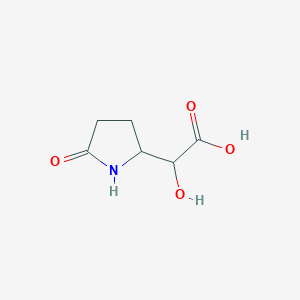
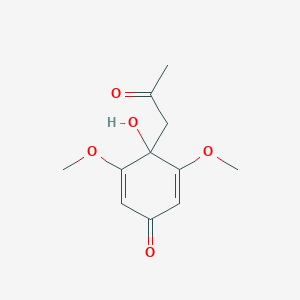

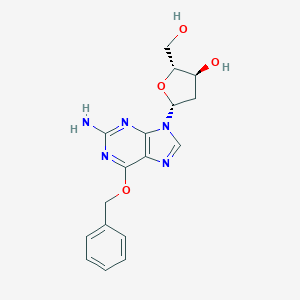
![[(2R,3R)-4-oxo-3-propan-2-ylazetidin-2-yl] acetate](/img/structure/B141501.png)
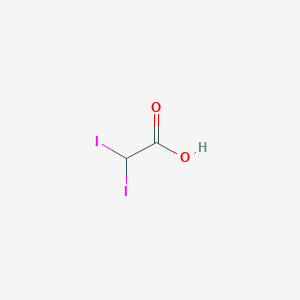
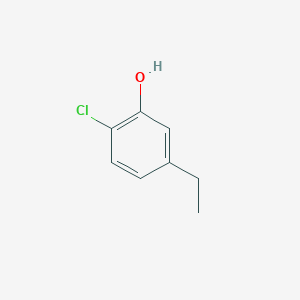
![1-Methyl-1H-benzo[d]imidazol-4-amine](/img/structure/B141510.png)
